2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Overview
Description
2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound with the molecular formula C13H18N2OS2. This compound is part of the thienopyridine family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic synthesis. The starting materials often include thieno[2,3-b]pyridine derivatives, which undergo various functional group transformations. Common steps include sulfoxidation, alkylation, and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine can undergo several types of chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to sulfone.
Reduction: Reduction of the sulfinyl group to sulfide.
Substitution: Nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 2-Butylsulfonyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine.
Reduction: 2-Butylthio-4,6-dimethylthieno[2,3-b]pyridin-3-amine.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its sulfinyl and amine groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylthieno[2,3-b]pyridin-3-amine: Lacks the butylsulfinyl group.
2-(Butylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine: Contains a sulfonyl group instead of a sulfinyl group.
2-Butylthio-4,6-dimethylthieno[2,3-b]pyridin-3-amine: Contains a thio group instead of a sulfinyl group.
Uniqueness
2-Butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-butylsulfinyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-4-5-6-18(16)13-11(14)10-8(2)7-9(3)15-12(10)17-13/h7H,4-6,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFXLQYDYOXQBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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